molecular formula C6H5BrN4 B11888257 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B11888257
M. Wt: 213.03 g/mol
InChI Key: CXEJSBDPZKHOLI-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of appropriate precursors to form the pyrazole ring, followed by bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridines .

Scientific Research Applications

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amine group at specific positions allows for unique interactions with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11)

InChI Key

CXEJSBDPZKHOLI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=NN2)N

Origin of Product

United States

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